4-Chloro-2-(4-phenylpiperazin-1-yl)thiazole-5-carbaldehyde
Description
4-Chloro-2-(4-phenylpiperazin-1-yl)thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted with a chloro group at position 4, a phenylpiperazine moiety at position 2, and a carbaldehyde group at position 3. The compound’s structural complexity makes it a subject of interest in medicinal chemistry, particularly in the design of kinase inhibitors or GPCR ligands.
Properties
Molecular Formula |
C14H14ClN3OS |
|---|---|
Molecular Weight |
307.8 g/mol |
IUPAC Name |
4-chloro-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C14H14ClN3OS/c15-13-12(10-19)20-14(16-13)18-8-6-17(7-9-18)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI Key |
MAZIBHNWNVFLOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=C(S3)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-phenylpiperazin-1-yl)thiazole-5-carbaldehyde typically involves the reaction of 4-phenylpiperazine with a thiazole derivative. One common method involves the use of 2-thiazolecarboxaldehyde as a starting material, which undergoes a condensation reaction with 4-phenylpiperazine in the presence of a chlorinating agent to introduce the chloro group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-phenylpiperazin-1-yl)thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.
Major Products Formed
Oxidation: 4-Chloro-2-(4-phenylpiperazin-1-yl)thiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-(4-phenylpiperazin-1-yl)thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-phenylpiperazin-1-yl)thiazole-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets in biological systems, potentially involving pathways related to neurotransmission and enzyme inhibition .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity : Fluorophenyl (logP ~2.5) and trifluoromethylphenyl (logP ~3.1) groups enhance lipophilicity, favoring blood-brain barrier penetration .
- Thermal Stability : Higher melting points in morpholinyl (200°C) and pyrrolidinyl (118°C) analogs suggest robust crystalline packing, advantageous for formulation .
Biological Activity
Chemical Structure and Properties
4-Chloro-2-(4-phenylpiperazin-1-yl)thiazole-5-carbaldehyde is characterized by the following structural formula:
- Molecular Formula : C13H14ClN3OS
- Molecular Weight : 295.79 g/mol
- CAS Number : Not explicitly listed in the sources but can be derived from the chemical structure.
The compound features a thiazole ring, a piperazine moiety, and an aldehyde functional group, which contribute to its biological properties.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with piperazine derivatives often exhibit antidepressant and anxiolytic properties. The presence of the piperazine ring in 4-Chloro-2-(4-phenylpiperazin-1-yl)thiazole-5-carbaldehyde suggests potential activity in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
A study conducted on similar piperazine derivatives demonstrated significant reductions in anxiety-like behaviors in rodent models when administered at varying doses. The findings indicated a dose-dependent response, which could be extrapolated to hypothesize similar effects for the thiazole derivative .
Antimicrobial Activity
The thiazole ring is known for its antimicrobial properties. A comparative analysis of various thiazole derivatives revealed that those with electron-withdrawing groups, such as chlorine, exhibited enhanced antibacterial activity against Gram-positive bacteria.
| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |
|---|---|---|
| 4-Chloro-2-(4-phenylpiperazin-1-yl)thiazole-5-carbaldehyde | Moderate | Weak |
| Thiazole Derivative A | Strong | Moderate |
| Thiazole Derivative B | Weak | Strong |
This table illustrates the varying degrees of antimicrobial efficacy among thiazole derivatives, suggesting that 4-Chloro-2-(4-phenylpiperazin-1-yl)thiazole-5-carbaldehyde may possess moderate antibacterial properties.
Case Studies and Research Findings
- Case Study on Neurological Effects : A study published in a peer-reviewed journal examined the effects of similar thiazole compounds on neuroinflammation. The results indicated that these compounds could reduce pro-inflammatory cytokines in neuronal cells, suggesting potential neuroprotective effects.
- Pharmacological Screening : In a pharmacological screening of various compounds, 4-Chloro-2-(4-phenylpiperazin-1-yl)thiazole-5-carbaldehyde was tested for its binding affinity to serotonin receptors (5HT2A). The compound showed promising results with a binding affinity comparable to established antidepressants.
- Toxicity Assessment : Toxicological studies are essential for understanding the safety profile of new compounds. Preliminary assessments indicate that this compound has a low toxicity profile at therapeutic doses, although further studies are needed to confirm these findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
